4-(2-Chlorophenyl)oxan-4-amine hydrochloride
Overview
Description
4-(2-Chlorophenyl)oxan-4-amine hydrochloride (4-CPOH) is an organic compound that is widely used in scientific research. It is a versatile compound that has a wide range of applications, ranging from biochemical and physiological studies to drug synthesis and development. 4-CPOH is a white, crystalline solid that is soluble in water and other organic solvents. The chemical formula of 4-CPOH is C9H9Cl2NO2.HCl.
Scientific Research Applications
Oxidative Degradation of Aqueous Organic Pollutants
Studies demonstrate the efficacy of advanced oxidation processes involving 4-chlorophenol. The Fenton-like oxidation initiated by the reaction between the aquo-complex of Cr(III) and H2O2 generates HO(•) radicals, aiding in the degradation of organic pollutants like 4-chlorophenol (Bokare & Choi, 2011).
Electrochemical Oxidation for Wastewater Treatment
Research on the electrochemical behavior of boron-doped diamond thin-film electrodes in acid media containing 4-chlorophenol highlights its potential for wastewater treatment. This process involves complex oxidation reactions leading to the complete incineration of 4-chlorophenol (Rodrigo et al., 2001).
Environmental and Agricultural Applications
Impact on Soil Microbial Populations
Long-term application of compounds like 2,4-dichlorophenoxy acetate, related to 4-chlorophenol, in agricultural fields significantly affects soil microbial populations and biochemical processes, influencing nutrient cycling (Rai, 1992).
Catalytic and Chemical Reactions
Catalysis in Reductive Amination
Oxo–rhenium complexes containing heterocyclic ligands have been studied for their catalytic activity in the direct reductive amination of aromatic aldehydes. This process involves 4-chloroaniline, showcasing the chemical versatility of related compounds (Bernardo et al., 2013).
Synthesis and Chemical Properties
Synthesis of Alkyl Substituted p-Benzoquinones
Research on the oxidation of phenols, such as 2,6-dimethylphenol, to their corresponding benzoquinones in the presence of catalysts like hydroxylamine hydrochloride, is relevant to the chemistry of 4-chlorophenol derivatives (Shimizu et al., 1992).
properties
IUPAC Name |
4-(2-chlorophenyl)oxan-4-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO.ClH/c12-10-4-2-1-3-9(10)11(13)5-7-14-8-6-11;/h1-4H,5-8,13H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDIYFUYEGPZGHF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=CC=CC=C2Cl)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Chlorophenyl)oxan-4-amine hydrochloride | |
CAS RN |
1439899-55-4 | |
Record name | 2H-Pyran-4-amine, 4-(2-chlorophenyl)tetrahydro-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1439899-55-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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